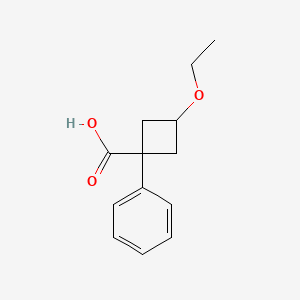![molecular formula C18H19FN4O B13004524 (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorophenyl and piperidinyl groups. Common reagents and catalysts used in these reactions include palladium catalysts, fluorinating agents, and various organic solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazines with different substituents, such as:
- (2-(4-Chlorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
- (2-(4-Methylphenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
Uniqueness
The uniqueness of (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C18H19FN4O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[2-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C18H19FN4O/c19-14-6-4-13(5-7-14)16-15(12-24)17-18(20-8-11-23(17)21-16)22-9-2-1-3-10-22/h4-8,11,24H,1-3,9-10,12H2 |
InChI-Schlüssel |
FTPSLJWNKDNDOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=CN3C2=C(C(=N3)C4=CC=C(C=C4)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


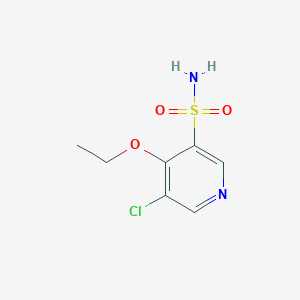
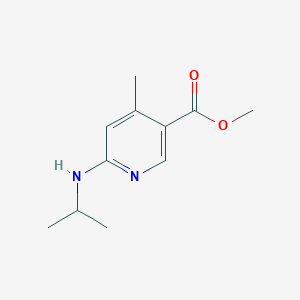
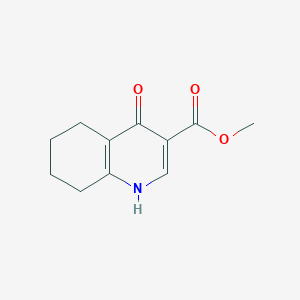
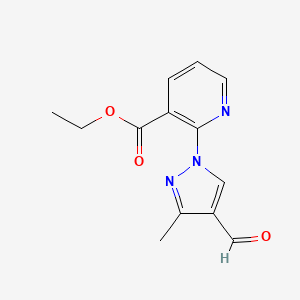

![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
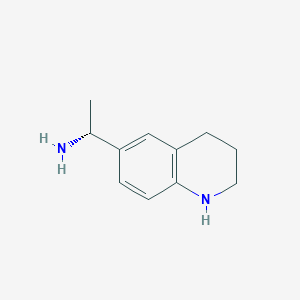
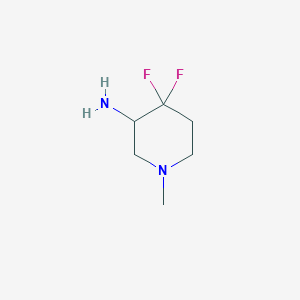



![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)

